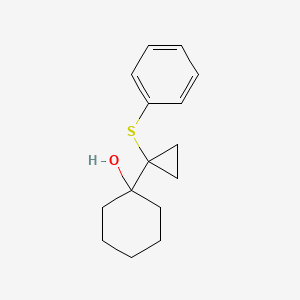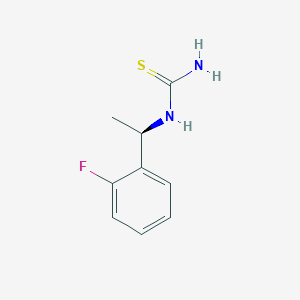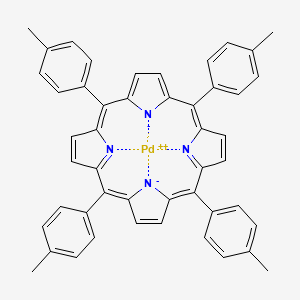
(meso-Tetra-p-tolylporphinato)palladium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(meso-Tetra-p-tolylporphinato)palladium is a coordination complex that features a palladium ion coordinated to a porphyrin ligand The porphyrin ligand in this compound is substituted with four p-tolyl groups at the meso positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (meso-Tetra-p-tolylporphinato)palladium typically involves the reaction of palladium salts with meso-tetra-p-tolylporphyrin. One common method is the reaction of meso-tetra-p-tolylporphyrin with palladium(II) acetate in a suitable solvent such as chloroform or dichloromethane. The reaction is usually carried out under reflux conditions for several hours, followed by purification through column chromatography .
Industrial Production Methods
This includes optimizing reaction conditions, solvent usage, and purification techniques to achieve higher yields and purity suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
(meso-Tetra-p-tolylporphinato)palladium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand substitution reactions are common, where the palladium center can exchange ligands with other donor molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions typically involve the use of coordinating solvents or additional ligands such as phosphines or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) species, while reduction can produce palladium(0) complexes. Substitution reactions result in new palladium complexes with different ligands .
Applications De Recherche Scientifique
(meso-Tetra-p-tolylporphinato)palladium has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.
Medicine: Research is ongoing into its potential use as an anticancer agent due to its ability to interact with DNA and other biological molecules
Mécanisme D'action
The mechanism by which (meso-Tetra-p-tolylporphinato)palladium exerts its effects involves coordination to target molecules. In catalysis, the palladium center facilitates the formation and breaking of chemical bonds. In biological applications, the compound can interact with DNA through intercalation or coordination to nucleobases, disrupting cellular processes and potentially leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
- meso-Tetraphenylporphinato)palladium
- meso-Tetra-(4-pyridyl)porphyrin/palladium
Uniqueness
(meso-Tetra-p-tolylporphinato)palladium is unique due to the presence of p-tolyl groups, which can influence its electronic properties and reactivity. Compared to meso-tetraphenylporphinato)palladium, the p-tolyl substituents can provide different steric and electronic environments, potentially leading to variations in catalytic activity and biological interactions .
Propriétés
Formule moléculaire |
C48H36N4Pd |
|---|---|
Poids moléculaire |
775.2 g/mol |
Nom IUPAC |
palladium(2+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/C48H36N4.Pd/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;/h5-28H,1-4H3;/q-2;+2 |
Clé InChI |
UHMQZKBGNWKLQY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)[N-]3.[Pd+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


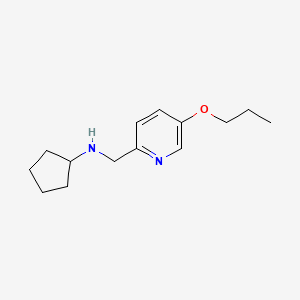
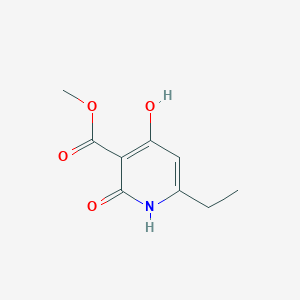
![1,2-Dihydropyrimido[4,5-d]pyrimidin-4-amine](/img/structure/B15245402.png)
![Cobalt(3+);5,8-dichloro-2-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-1-olate;hydron](/img/structure/B15245406.png)
![Ethyl 2',4'-dichloro-5'-oxo-6',8'-dihydro-5'H-spiro[cyclohexane-1,7'-quinoline]-3'-carboxylate](/img/structure/B15245410.png)

![2-ethoxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B15245417.png)
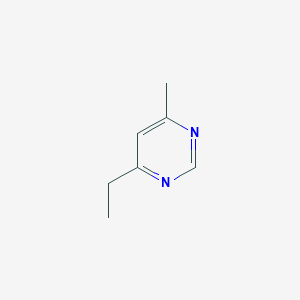

![3-(Bromomethyl)-7-chlorofuro[2,3-c]pyridine](/img/structure/B15245429.png)


